Regorafenib metabolite M4 is a significant active metabolite of regorafenib, a multi-kinase inhibitor primarily used in cancer therapy. Regorafenib itself is utilized for treating various malignancies, including colorectal cancer and gastrointestinal stromal tumors. The metabolite M4 is formed through metabolic processes primarily in the liver, involving cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases. Understanding the pharmacological properties and mechanisms of action of regorafenib metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.
Regorafenib metabolite M4 is derived from the parent compound regorafenib, which has the chemical structure of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. The classification of regorafenib metabolite M4 falls under the category of small molecule pharmaceuticals, specifically within the class of kinase inhibitors. This compound is primarily classified based on its mechanism of action as an inhibitor of several receptor tyrosine kinases involved in tumor growth and angiogenesis.
The synthesis of regorafenib metabolite M4 involves several steps starting from regorafenib. Key methods include:
Industrial production typically employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and monitoring during synthesis to ensure high purity and yield .
The molecular formula for regorafenib metabolite M4 is . The structural characteristics include:
The three-dimensional conformation influences its interaction with biological targets, impacting its pharmacokinetic properties .
Regorafenib metabolite M4 undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide as an oxidizing agent and NADPH as a reducing agent .
Regorafenib metabolite M4 exerts its pharmacological effects primarily through inhibition of receptor tyrosine kinases involved in tumor progression:
In vitro studies have shown that M4 exhibits similar inhibitory potency as regorafenib against these targets .
Regorafenib metabolite M4 possesses distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical applications .
Regorafenib metabolite M4 is primarily studied for its role in cancer therapy due to its potent inhibitory effects on multiple kinases involved in tumor growth:
Research continues to explore the full therapeutic potential of this metabolite, including its role in combination therapies and its effects on drug resistance mechanisms in cancer cells .
Regorafenib, a multikinase inhibitor, undergoes extensive hepatic biotransformation to form pharmacologically active metabolites that significantly contribute to its therapeutic efficacy. Among these, metabolite M4 (designated as M-7 or regorafenib-N-β-glucuronide in biochemical nomenclature) represents a critical phase II conjugation product. Unlike oxidative metabolites M-2 (pyridine N-oxide) and M-5 (N-desmethyl pyridine N-oxide), M4 is formed via direct glucuronidation of the parent compound by UDP-glucuronosyltransferase 1A9 (UGT1A9). This pathway diversifies regorafenib's metabolic clearance mechanisms and influences its pharmacokinetic behavior through enterohepatic recirculation [3] [8].
Regorafenib's pharmacodynamic profile is defined by the composite activity of its parent compound and metabolites:
Table 1: Comparative Pharmacokinetic Parameters of Regorafenib and Major Metabolites
Compound | Formation Pathway | Key Target IC50 (nM) | Plasma Protein Binding (%) | Free Fraction (%) |
---|---|---|---|---|
Regorafenib | Parent compound | VEGFR2: 4.2; PDGFRβ: 22 | 99.5 | 0.5 |
M-2 (M4) | CYP3A4 oxidation | Similar to parent | 99.8 | 0.2 |
M-5 | CYP3A4 oxidation | Similar to parent | 99.95 | 0.05 |
M4 (M-7) | UGT1A9 glucuronidation | Not fully characterized | >99.95 | <0.05 |
Regorafenib metabolism involves parallel oxidative and conjugative pathways:
Table 2: Biotransformation Characteristics of Regorafenib Metabolites
Metabolite | Enzymes Involved | Elimination Route | Impact of OATP1B2 KO | Relative Human Plasma Exposure (AUC) |
---|---|---|---|---|
M-2 | CYP3A4 | Fecal (oxidative) | Minimal change | Comparable to parent |
M-5 | CYP3A4 | Fecal (oxidative) | Minimal change | Lower than parent at steady state |
M4 (M-7) | UGT1A9 | Biliary (>70%) | 5.6× AUC increase | ~17% of dose in urine |
M4's chemical identity has been unambiguously established through advanced analytical techniques:
Table 3: Structural Identifiers of Regorafenib Metabolite M4 (M-7)
Property | Characteristic |
---|---|
Systematic Name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide-N-β-glucuronide |
Molecular Formula | C27H24ClF4N4O9 |
Exact Mass | 659.121 Da |
HPLC Retention Time | 2.8 min (C18 column; acetonitrile/methanol gradient) |
Major MS/MS Fragments | 659→483; 659→270 |
Glucuronide Linkage | β-1-O linkage to pyridine carboxamide nitrogen |
The structural elucidation of M4 resolves ambiguities in earlier literature where glucuronide metabolites were occasionally misidentified. The N-glucuronide configuration distinguishes M4 from potentially isomeric O-glucuronides, evidenced by the absence of aglycone carbonyl shifts in 13C-NMR spectra [8]. This structural precision enables targeted quantification in biological matrices, revealing M4 as a minor circulating species but a major excretory product (17% of dose in urine) [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7